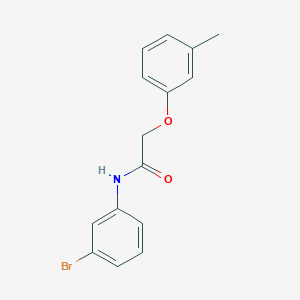

N-(3-bromophenyl)-2-(3-methylphenoxy)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to N-(3-bromophenyl)-2-(3-methylphenoxy)acetamide typically involves multi-step organic reactions, starting from readily available phenols or anilines. For instance, a related compound, N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide, was synthesized from p-acetamidophenol through alkylation and nitration, highlighting the importance of selecting appropriate reaction conditions for achieving high yields (Zhang Da-yang, 2004).

Molecular Structure Analysis

Molecular structure analysis, such as IR, ~1HNMR, and mass spectrometry, plays a crucial role in confirming the structure of synthesized compounds. The study on the synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide used these techniques for structural confirmation, demonstrating the applicability of these methods in analyzing similar acetamide derivatives (Z. Zhong-cheng & Shu Wan-yin, 2002).

Chemical Reactions and Properties

Chemical properties of acetamide derivatives are influenced by the functional groups attached to the acetamide nucleus. For instance, Leuckart synthesis was employed in producing novel acetamide derivatives, highlighting the compound's potential in cytotoxic, anti-inflammatory, analgesic, and antipyretic applications (P. Rani et al., 2016). This suggests that N-(3-bromophenyl)-2-(3-methylphenoxy)acetamide could also undergo various chemical reactions leading to a wide range of biological activities.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are essential for understanding the behavior of chemical compounds. The crystalline structure of related compounds, analyzed through X-ray crystallography, provides insights into the molecular arrangement and potential intermolecular interactions, which can influence the compound's physical properties and reactivity (Yonas Habtegiorghies Belay et al., 2012).

Wissenschaftliche Forschungsanwendungen

Chemoselective Acetylation in Drug Synthesis

N-(2-Hydroxyphenyl)acetamide, a compound related to "N-(3-bromophenyl)-2-(3-methylphenoxy)acetamide", serves as an intermediate in the natural synthesis of antimalarial drugs. The chemoselective monoacetylation process, utilizing different acyl donors, has significant implications for synthesizing similar compounds with potential pharmaceutical applications (Magadum & Yadav, 2018).

Pharmacological Applications

Research on acetamide derivatives has uncovered their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. These derivatives, including those synthesized through the Leuckart reaction, have shown activity comparable to standard drugs, highlighting their potential in developing new therapeutic agents (Rani et al., 2016).

Antimicrobial Profile

The synthesis of newer Schiff bases and Thiazolidinone derivatives from 2-(4-bromo-3-methylphenoxy)acetate has demonstrated notable antibacterial and antifungal activities. Such compounds underscore the role of acetamide derivatives in developing new antimicrobial agents (Fuloria et al., 2014).

Anticancer Activity

A novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives has been developed, exhibiting significant anticancer, anti-inflammatory, and analgesic activities. These findings suggest the potential of such derivatives in cancer therapy (Rani et al., 2014).

Optical Properties and Environmental Impact

Studies have also explored the optical properties of orcinolic derivatives and the environmental impact of halides in drug degradation processes. These investigations provide insights into the broader applications of acetamide derivatives in environmental science and material chemistry (Wannalerse et al., 2022).

Eigenschaften

IUPAC Name |

N-(3-bromophenyl)-2-(3-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO2/c1-11-4-2-7-14(8-11)19-10-15(18)17-13-6-3-5-12(16)9-13/h2-9H,10H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRKPZFHFGSQJCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)NC2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5592717.png)

![2,3-dimethoxy-6-{2-[(5-methyl-3-phenyl-1H-indol-2-yl)carbonyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5592719.png)

![3-bromo-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5592738.png)

![4-({4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)morpholine](/img/structure/B5592746.png)

![N-[1-(3-hydroxybenzyl)piperidin-4-yl]-4-piperidin-3-ylbenzamide](/img/structure/B5592753.png)

![4-(1,3-thiazol-2-ylmethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B5592755.png)

![2-(2,5-dioxo-1-imidazolidinyl)-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}acetamide](/img/structure/B5592759.png)

![3-(3,5-dimethylisoxazol-4-yl)-N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]propanamide](/img/structure/B5592768.png)

![3-(2-chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5592774.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5592782.png)

![1-(4-methoxyphenyl)-5-methyl-4-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-2-piperazinone](/img/structure/B5592787.png)

![N-((3S*,4R*)-1-{4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoyl}-4-propyl-3-pyrrolidinyl)acetamide](/img/structure/B5592802.png)